

# Guanidinium Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: Guanidinium

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**Guanidinium** isothiocyanate (GITC) is a powerful chaotropic agent and protein denaturant widely utilized by researchers, scientists, and drug development professionals.[1][2] Its primary application lies in the isolation of high-quality, intact nucleic acids by effectively inactivating nucleases (RNases and DNases) and facilitating cell lysis.[1][3][4] This guide provides an in-depth overview of the core chemical properties and reactivity of **guanidinium** isothiocyanate, supplemented with detailed experimental protocols and visualizations to support its practical application in a laboratory setting.

## Core Chemical Properties

**Guanidinium** isothiocyanate is a salt composed of the **guanidinium** cation ( $[\text{CH}_6\text{N}_3]^+$ ) and the thiocyanate anion ( $\text{SCN}^-$ ).[1][2] Its potent denaturing capabilities stem from the ability of these ions to disrupt the hydrogen-bonding network of water, thereby destabilizing macromolecules like proteins and nucleic acids.[2][5] A summary of its key quantitative properties is presented in Table 1.

Property	Value
Molecular Formula	C <sub>2</sub> H <sub>6</sub> N <sub>4</sub> S[1]
Molar Mass	118.16 g/mol [1][6][7]
Melting Point	118-122 °C[3][8]
Density	1.103 - 1.29 g/cm <sup>3</sup> at 20 °C[8][9][10]
Solubility in Water	1420 g/L at 20 °C[10][11][12][13]
pKa	12.5 at 20 °C[8][14]
Appearance	White crystalline powder[6][15]

## Reactivity and Applications

### Chaotropic Agent and Protein Denaturation

**Guanidinium** isothiocyanate is a stronger chaotropic agent than guanidine hydrochloride.[3][6] Its ions disrupt the structure of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the three-dimensional structure of proteins.[2][5] This leads to the unfolding and denaturation of proteins, including the resilient RNase and DNase enzymes that can otherwise degrade nucleic acid samples.[1][3] The inactivation of these enzymes is a critical step in obtaining high-quality RNA and DNA.[2][4]

### Nucleic Acid Extraction

The most prominent application of **guanidinium** isothiocyanate is in the lysis of cells and viral particles for the extraction of RNA and DNA.[1] It is a key component of lysis buffers, often used in a 4 M solution, which effectively disrupts cellular structures and releases nucleic acids while simultaneously inactivating nucleases.[3][16]

## Experimental Protocols

A widely used method for RNA isolation is the single-step acid **guanidinium** thiocyanate-phenol-chloroform extraction.[17][18] This technique separates RNA from DNA and proteins based on their differential solubility in an acidic solution.[19]

## Preparation of Lysis Solution (Solution D)

A common lysis solution, often referred to as "Solution D," consists of the following components:[19]

- 4 M **Guanidinium** thiocyanate
- 25 mM Sodium citrate, pH 7.0
- 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
- 0.1 M 2-mercaptoethanol (added just before use)

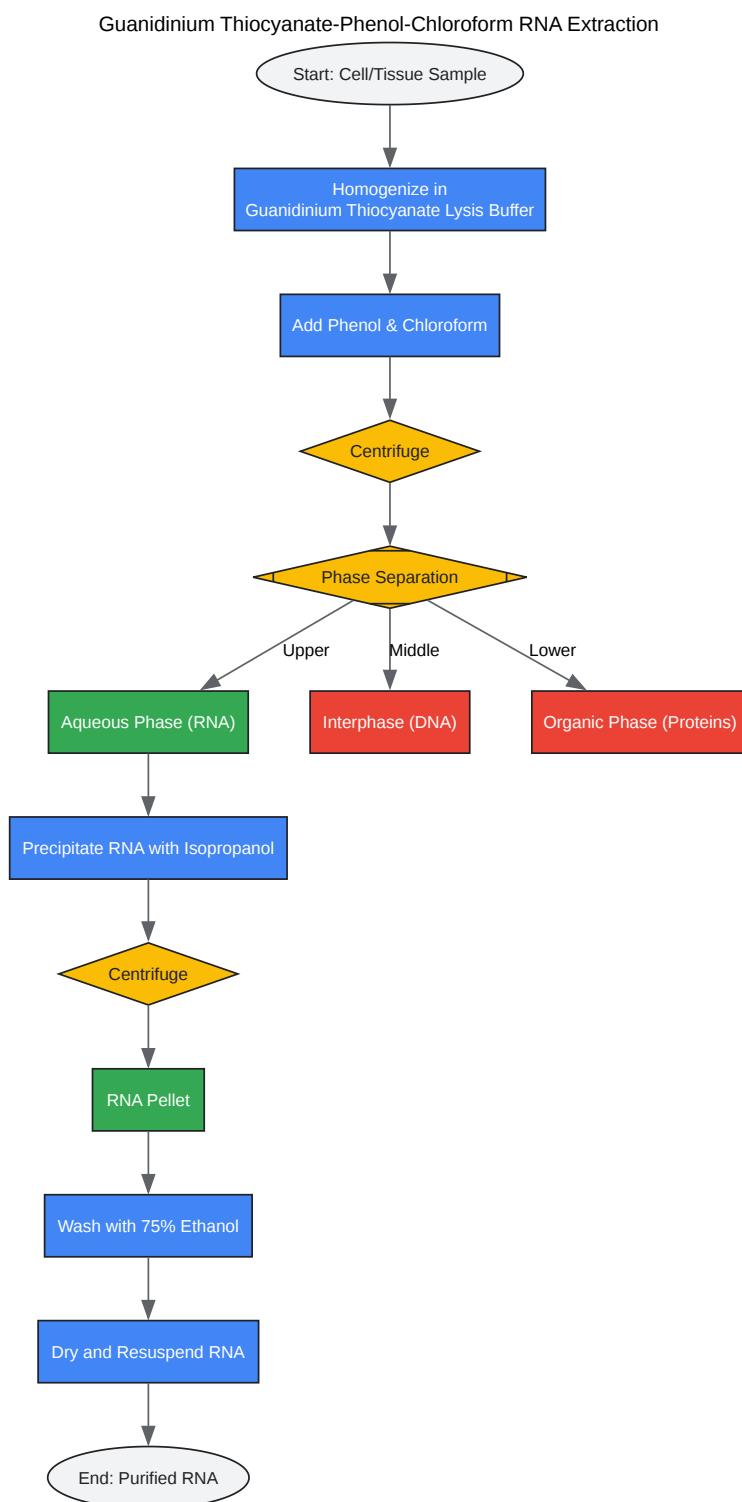
To prepare a stock solution, 250 g of **guanidinium** thiocyanate is dissolved in 293 mL of water at 65 °C. To this, 17.6 mL of 0.75 M sodium citrate, pH 7.0, and 26.4 mL of 10% (w/v) Sarkosyl are added.[19] The 2-mercaptoethanol is added to the stock solution immediately before use to create the working lysis buffer.[19]

## Single-Step RNA Isolation Protocol

- Homogenization: Tissues or cells are homogenized in the **guanidinium** thiocyanate-based lysis solution.[16] This step disrupts the cells and denatures proteins and nucleases.
- Phase Separation: The homogenate is mixed with phenol and chloroform/isoamyl alcohol. [16][17] Upon centrifugation, the mixture separates into three phases: a lower organic phase containing proteins, an interphase containing DNA, and an upper aqueous phase containing RNA.[17] The acidic nature of the solution is crucial for retaining RNA in the aqueous phase. [19]
- RNA Precipitation: The RNA is recovered from the aqueous phase by precipitation with isopropanol.[17]
- Washing and Solubilization: The RNA pellet is washed with 75% ethanol to remove any remaining salts and impurities, then dried and redissolved in an appropriate buffer, such as RNase-free water.[17]

## Visualizing the RNA Extraction Workflow

The logical flow of the **guanidinium** thiocyanate-phenol-chloroform RNA extraction method can be visualized as a workflow diagram.



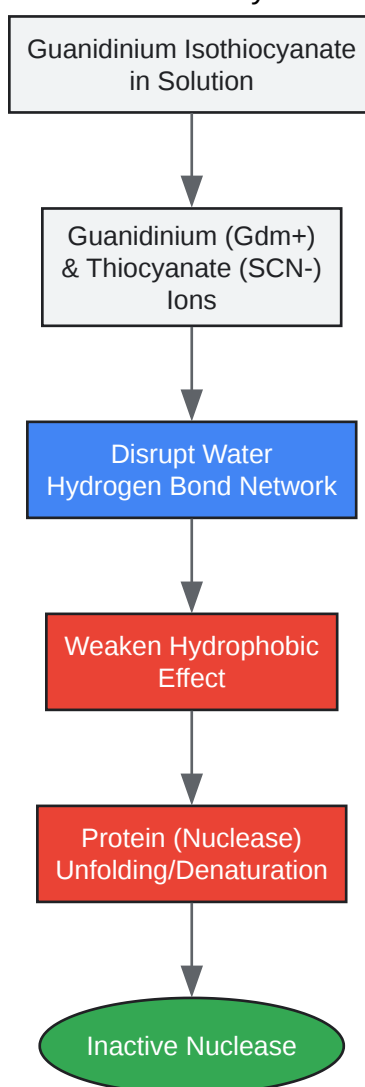
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Caption: Workflow of RNA extraction using **guanidinium** thiocyanate.

## Mechanism of Nuclease Inactivation

The process by which **guanidinium** isothiocyanate inactivates nucleases is a direct consequence of its chaotropic nature.

Mechanism of Nuclease Inactivation by Guanidinium Isothiocyanate



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Caption: **Guanidinium** isothiocyanate's mechanism of nuclease inactivation.

## Safety and Handling

**Guanidinium** isothiocyanate is a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[8][20] It is harmful if swallowed, inhaled, or in contact with skin.[8][20] Importantly, it is incompatible with acids and strong oxidizing agents.[8] Contact with acids can release a very toxic gas.[8][21] It is also light-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][20][22]

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